molecular formula C8H7BClNO2 B15298109 (3-Chloro-4-(cyanomethyl)phenyl)boronic acid

(3-Chloro-4-(cyanomethyl)phenyl)boronic acid

Cat. No.: B15298109
M. Wt: 195.41 g/mol
InChI Key: WXFFCUGBOQIDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-4-(cyanomethyl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a cyanomethyl group. The combination of these functional groups imparts distinct chemical properties, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-(cyanomethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-4-(cyanomethyl)phenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-efficiency catalysts and purification techniques .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-(cyanomethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-4-(cyanomethyl)phenyl)boronic acid is unique due to the presence of both chlorine and cyanomethyl substituents on the phenyl ring. This combination of functional groups imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in various synthetic applications .

Properties

Molecular Formula

C8H7BClNO2

Molecular Weight

195.41 g/mol

IUPAC Name

[3-chloro-4-(cyanomethyl)phenyl]boronic acid

InChI

InChI=1S/C8H7BClNO2/c10-8-5-7(9(12)13)2-1-6(8)3-4-11/h1-2,5,12-13H,3H2

InChI Key

WXFFCUGBOQIDHU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)CC#N)Cl)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.